Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate, commonly referred to as 2-Oxo R-clopidogrel, is a compound with significant relevance in pharmaceutical research. It is classified as a derivative of clopidogrel, a well-known antiplatelet medication used to prevent blood clots in various cardiovascular conditions. The compound has garnered attention due to its potential applications in enhancing the efficacy of antiplatelet therapy.
Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate falls under the category of thienopyridines. These compounds are characterized by their bicyclic structure containing both sulfur and nitrogen atoms, which contribute to their pharmacological properties.
The synthesis of Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate typically involves several key steps:
These synthetic pathways require careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product.
The synthesis may utilize various reagents such as acetic anhydride for acetylation and chlorinating agents like thionyl chloride for introducing chlorine into the aromatic ring. Reaction monitoring is typically conducted using techniques like thin-layer chromatography or high-performance liquid chromatography.
The molecular structure of Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate can be represented using various structural formulas:
This notation indicates the connectivity of atoms within the molecule and provides insights into its stereochemistry and functional groups .
The compound's physical data includes:
Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate can participate in various chemical reactions typical for thienopyridine derivatives:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties or reduce side effects.
Each reaction pathway requires specific conditions to optimize yields and minimize by-products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm product structures post-reaction.
The mechanism of action for Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate primarily revolves around its role as an antiplatelet agent. It functions by inhibiting adenosine diphosphate (ADP) binding to its platelet receptor P2Y12:
Research indicates that modifications in the thienopyridine structure can significantly influence binding affinity and therapeutic efficacy against thrombotic events .
Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate exhibits several notable physical properties:
The chemical properties include:
Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate is primarily utilized in pharmaceutical research aimed at developing more effective antiplatelet therapies. Its applications include:
Thienopyridine derivatives represent a cornerstone in antiplatelet therapy, with clopidogrel emerging as a pivotal agent following landmark clinical trials. The CAPRIE trial (1996) demonstrated clopidogrel's superiority over aspirin in reducing combined vascular events (myocardial infarction, ischemic stroke, and vascular death) by 8.7% in patients with atherosclerotic disease, establishing its clinical value [9]. Subsequent trials including CURE (2001) and CLASSICS solidified its role in acute coronary syndromes and post-stent implantation, with clopidogrel-aspirin dual therapy becoming the standard of care [6] [9]. These trials addressed critical limitations of earlier thienopyridines like ticlopidine, which carried significant hematological toxicity risks. The pharmacological evolution continued with third-generation prasugrel and cyclopentyltriazolopyrimidine (CPTP) ticagrelor, designed to overcome metabolic limitations of earlier agents [6] [9]. This historical progression underscores the continuous refinement of thienopyridine-based therapeutics to optimize P2Y12 receptor inhibition—a key mechanism preventing ADP-mediated platelet activation and subsequent thrombotic events in cardiovascular diseases.
Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate (CAS RN 1360923-54-1), commonly designated as 2-Oxo R-Clopidogrel, serves as the crucial intermediate metabolite in clopidogrel's biotransformation pathway. This compound features a stereospecific (R)-configuration at the α-carbon adjacent to the chlorophenyl moiety, which is essential for its biological activity [3] [5]. The molecular architecture incorporates three pharmacologically significant components:
Table 1: Structural and Chemical Characteristics of 2-Oxo R-Clopidogrel
Property | Specification |
---|---|
IUPAC Name | Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate |
Molecular Formula | C16H16ClNO3S |
Molecular Weight | 337.83 g/mol |
Canonical SMILES | COC(=O)C@@HN1CC2=CC(=O)SC2CC1 |
Stereochemical Significance | (R)-configuration at Cα critical for metabolic activation |
Core Pharmacophore | 2-Oxo-tetrahydrothieno[3,2-c]pyridine |
Functionally, 2-Oxo R-Clopidogrel occupies a pivotal position in clopidogrel's metabolic cascade. Following intestinal absorption and initial hydrolysis, clopidogrel undergoes CYP450-mediated oxidation (primarily via CYP2C19) to form this intermediary metabolite [6] [9]. Subsequent CYP-dependent conversion yields the active thiol metabolite that irreversibly binds the P2Y12 receptor on platelets. The compound's stereochemistry significantly influences this activation pathway—the (R)-enantiomer demonstrates preferential metabolic processing compared to its (S)-counterpart, highlighting the structure-activity relationship critical to its pharmacological function [3]. As an analytical reference standard (designated Pharmaceutical Analytical Impurity 1A00570), this compound enables precise quantification of metabolic intermediates in pharmacokinetic studies and quality control during drug manufacturing [2] [5].
Despite clinical successes, significant research challenges persist in thienopyridine pharmacology, particularly concerning metabolic variability and compound optimization:
Metabolic Polymorphism Limitations: Approximately 30% of patients exhibit reduced clopidogrel efficacy due to CYP2C19 loss-of-function alleles (2 and *3 variants), which impair conversion of clopidogrel to 2-Oxo R-Clopidogrel and subsequently to the active metabolite [6] [9]. This genetic variation demonstrates substantial ethnic variability—CYP2C192 allele frequency ranges from 13.1% in Zimbabweans to 39% in Filipinos, while CYP2C19*3 reaches 34-37% in Southeast Asian populations [9]. Such polymorphism-related efficacy reduction represents a critical therapeutic challenge.
Prodrug Optimization Challenges: Current thienopyridines require hepatic conversion to active metabolites, creating vulnerabilities to drug-drug interactions and first-pass metabolism effects. Prasugrel partially addresses this through single-step activation, while ticagrelor functions without metabolic activation [6]. However, the quest continues for analogues incorporating the metabolic stability of newer agents while retaining 2-Oxo R-Clopidogrel's targeted action mechanism.
Analytical and Synthetic Complexities: The stereochemical lability at C7a in the tetrahydrothienopyridine scaffold complicates synthetic routes to 2-Oxo R-Clopidogrel [3]. Additionally, analytical quantification faces challenges due to the compound's structural similarity to degradation products and isomeric metabolites, necessitating advanced chiral separation methodologies.
Table 2: Key Research Gaps in Thienopyridine Drug Development
Research Domain | Specific Challenges | Potential Approaches |
---|---|---|
Metabolic Variability | CYP2C19 polymorphism impact on 2-oxo metabolite generation | Genotype-guided therapy; bypassing prodrug limitations |
Stereochemical Stability | Configuration integrity at C7a during synthesis and storage | Novel crystallization techniques; protective derivatization |
Analytical Quantification | Distinguishing stereoisomers and degradation products in biological matrices | Chiral LC-MS/MS methods; stable isotope-labeled analogs |
Structure-Activity Refinement | Optimizing receptor binding while minimizing metabolic bottlenecks | Hybrid molecules; targeted delivery systems |
Emerging research explores structural hybrids maintaining the critical 2-oxo-tetrahydrothienopyridine core while modifying the acetate ester moiety to alter metabolic processing [8]. Computational modeling of the P2Y12 binding pocket using 2-Oxo R-Clopidogrel as a template offers promise for rational drug design, potentially circumventing current metabolic limitations while preserving antiplatelet efficacy [8]. Furthermore, synthetic chemistry advances aim to develop more efficient stereoselective routes to this compound and its analogs, addressing supply limitations for research applications [3].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0